molecular formula C15H21N B572331 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 1267472-65-0

7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No.: B572331
CAS No.: 1267472-65-0
M. Wt: 215.34
InChI Key: PWXMASNNXYBWFR-UHFFFAOYSA-N
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Description

7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted cyclohexanone and an isoquinoline derivative, followed by a series of steps including condensation, reduction, and cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the degree of saturation in the rings.

    Substitution: Halogenation or alkylation reactions can introduce new substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline]
  • Spiro[cyclopropane-1,2’-isoquinoline]
  • Spiro[cyclohexane-1,2’-isoquinoline]

Uniqueness

7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

7-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12-5-6-14-13(9-12)10-16-11-15(14)7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXMASNNXYBWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCCCC3)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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